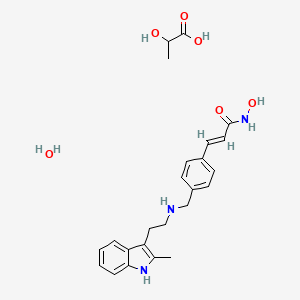
2-amino-4-(1H-imidazol-1-yl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(1H-imidazol-1-yl)quinolin-8-ol is a heterocyclic compound that combines the structural features of quinoline and imidazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and hydroxyl groups in its structure allows for diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(1H-imidazol-1-yl)quinolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminoquinoline with imidazole in the presence of a suitable catalyst can yield the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-4-(1H-imidazol-1-yl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield saturated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced imidazole compounds, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-amino-4-(1H-imidazol-1-yl)quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 2-amino-4-(1H-imidazol-1-yl)quinolin-8-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-imidazol-1-yl)phenol: Another imidazole-containing compound with similar reactivity but different biological activity.
5-(2-(4-methoxyphenyl)-1H-benzo[d]imidazol-1-yl)quinolin-8-ol: A related compound with additional substituents that may enhance its biological properties.
Uniqueness
2-amino-4-(1H-imidazol-1-yl)quinolin-8-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse biological activity. Its combination of quinoline and imidazole structures also provides a versatile scaffold for further chemical modifications and applications.
Eigenschaften
Molekularformel |
C12H10N4O |
|---|---|
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
2-amino-4-imidazol-1-ylquinolin-8-ol |
InChI |
InChI=1S/C12H10N4O/c13-11-6-9(16-5-4-14-7-16)8-2-1-3-10(17)12(8)15-11/h1-7,17H,(H2,13,15) |
InChI-Schlüssel |
KIUKAVSOOCERDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2N3C=CN=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro-](/img/structure/B12967159.png)











![6-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B12967253.png)

